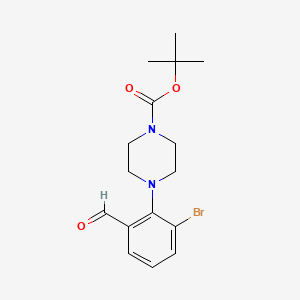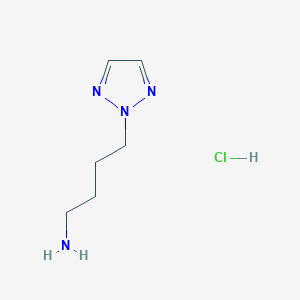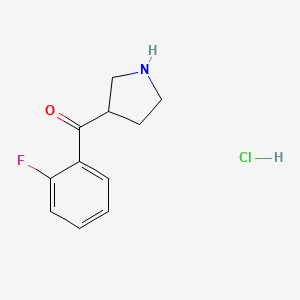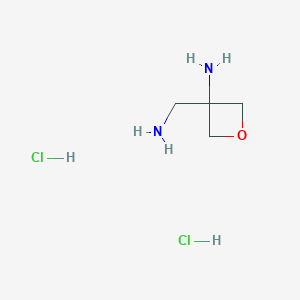
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Overview
Description
“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1609345-94-9 . It has a molecular weight of 175.06 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of oxetane derivatives has been a subject of numerous studies . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .
Molecular Structure Analysis
The InChI code for “3-(Aminomethyl)oxetan-3-amine dihydrochloride” is 1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 175.06 .
Scientific Research Applications
Catalytic Applications
3-(Aminomethyl)oxetan-3-amine dihydrochloride has been explored in catalytic processes. For instance, its derivatives have been utilized in one-pot, three-component reactions for coupling oxetanes, amines, and carbon dioxide to produce functionalized carbamates, highlighting its versatility in synthesis and drug-related applications (Guo, Laserna, Rintjema, & Kleij, 2016).
Synthesis of Drug-Relevant Molecules
This compound has been used in the synthesis of drug-relevant molecules, particularly in the formation of aminomethylated imidazoheterocycles, which are of significance in medicinal chemistry (Zhuoliang, Zhang, Xuheng, Wang, & Wang, 2021). Additionally, it has been employed in the synthesis of novel oxetane β3-amino acids and α, β-peptides, underlining its utility in the creation of complex molecular structures (Sharma, Venkateshwarlu, Katukuri, Ramakrishna, & Sarma, 2015).
Photoredox-Catalyzed Reactions
In photoredox-catalyzed reactions, derivatives of 3-(Aminomethyl)oxetan-3-amine dihydrochloride have been implemented. This involves the functionalization of C(sp(3))-H bonds adjacent to nitrogen atoms, showcasing its adaptability in advanced synthetic chemistry (Rueping & Vila, 2013).
Preparation of Polyoxetane Resins
In the preparation of polyoxetane resins, this compound has been instrumental. These resins, containing pendant hydrophilic primary amino groups, are obtained via cationic ring-opening polymerization, indicating its role in polymer science (Motoi, Sekizawa, Asakura, & Kanoh, 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(aminomethyl)oxetan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLEUYAOATFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)oxetan-3-amine dihydrochloride | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


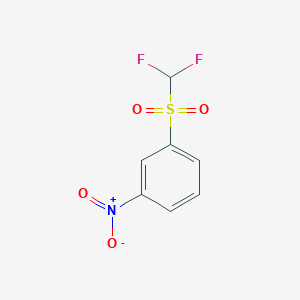


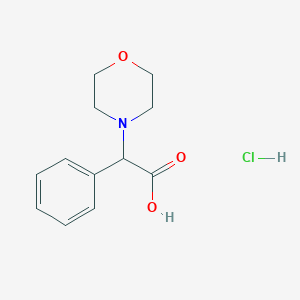
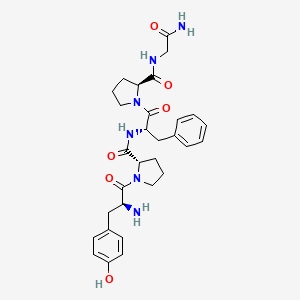
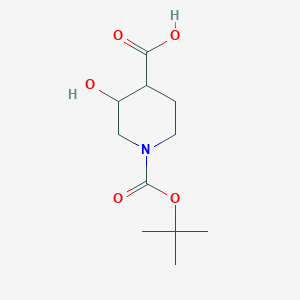
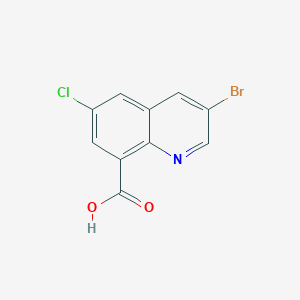
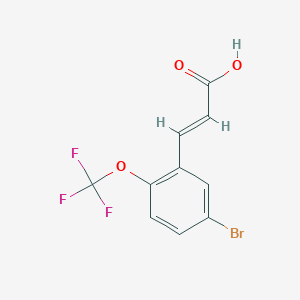
![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
